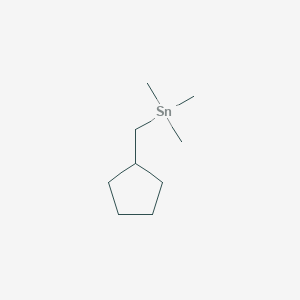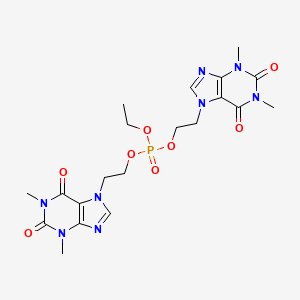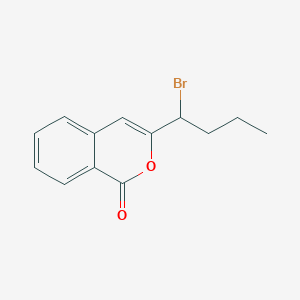
3-(1-Bromobutyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure consists of a benzopyran core with a 1-bromobutyl substituent at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of butan-1-ol to produce 1-bromobutane, which is then reacted with a benzopyran derivative under specific conditions . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromobutyl)-1H-2-benzopyran-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Elimination: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted benzopyran derivatives can be formed.
Elimination: The major product is typically an alkene derivative of the original compound.
Scientific Research Applications
3-(1-Bromobutyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzopyran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromobutane: A simple alkyl bromide used in various organic synthesis reactions.
Bromocyclopentane: Another brominated compound with different structural features and applications.
Uniqueness
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts specific biological activities not found in simpler brominated compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
72917-32-9 |
|---|---|
Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
3-(1-bromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-4,6-8,11H,2,5H2,1H3 |
InChI Key |
BNDFUMBCPAVEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



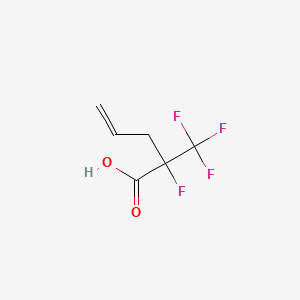
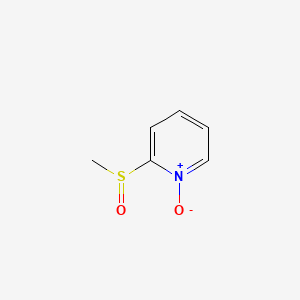
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
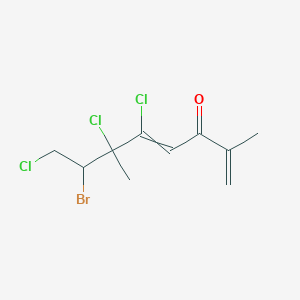
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
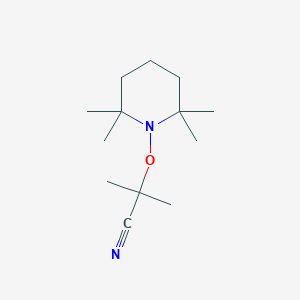
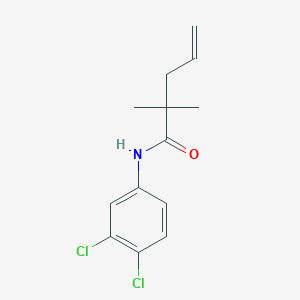
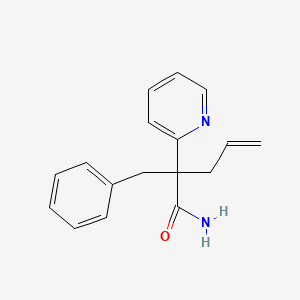
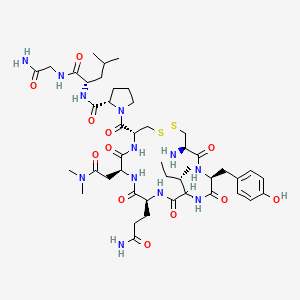

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
